molecular formula C7H5BrFNO B13910922 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde CAS No. 2489461-17-6

2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde

Cat. No.: B13910922
CAS No.: 2489461-17-6
M. Wt: 218.02 g/mol
InChI Key: CPYHUAXGUZGGOR-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and methyl groups, as well as an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde typically involves multi-step processes starting from commercially available precursors. One common route involves the bromination and fluorination of 3-methylpyridine, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine and fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 3-Bromo-5-fluoropyridine
  • 2-Bromo-3-fluoro-5-methylpyridine

Uniqueness

Compared to similar compounds, it offers a unique balance of electronic and steric properties that can be advantageous in specific synthetic and research contexts .

Properties

CAS No.

2489461-17-6

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C7H5BrFNO/c1-4-5(3-11)6(9)2-10-7(4)8/h2-3H,1H3

InChI Key

CPYHUAXGUZGGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Br)F)C=O

Origin of Product

United States

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